4-Bromo-5-methyl-3-hydroxypyridine

Vue d'ensemble

Description

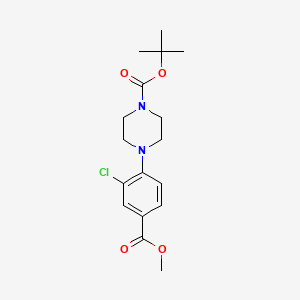

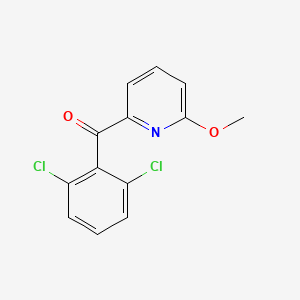

4-Bromo-5-methyl-3-hydroxypyridine is a chemical compound with the empirical formula C5H4BrNO. It has a molecular weight of 174.00 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-5-hydroxypyridine, can be achieved by various routes, depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the decarboxylation of 5-bromopyridine-3-boric acid .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methyl-3-hydroxypyridine can be represented by the SMILES string OC1=CN=CC=C1Br . The InChI key is YCVSFCXUHPVAFH-UHFFFAOYSA-N .Chemical Reactions Analysis

The bromination of similar compounds, such as 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), is a key step in the synthesis of imidazolinones . The reaction is typically initiated by free radicals and has an activation energy of 37.02 kJ mol–1 .Physical And Chemical Properties Analysis

4-Bromo-5-methyl-3-hydroxypyridine is a solid substance . It has a melting point of 134-136°C, a boiling point of 316.2±22.0 °C (Predicted), and a density of 1.788±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

- Field : Computational Chemistry

- Application : This compound has been used in a theoretical investigation of its molecular structure .

- Methods : Both DFT (Density Functional Theory) and HF (Hartree-Fock) methods were used. The molecular structures of the compound have been optimized. Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

- Results : The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

- Field : Chemical Kinetics

- Application : The kinetics of bromination of 4-pyridone and selected derivatives have been measured in aqueous solutions .

- Methods : The study was conducted over a wide range of pH at 25°C .

- Results : The kinetics reveal that the facile dibromination of 4-pyridone occurs because at most pH’s the monobromo derivative is actually more reactive towards bromine by virtue of its lower pK, values .

Molecular Structure and Spectral Analysis

Kinetics and Mechanism of Bromination

Synthesis of (±)-Tabersonine

- Field : Medicinal Chemistry

- Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (3) and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported .

- Methods : The synthesis of compound 3 starting from 2-fluoro-4-methylpyridine (11) was optimized, giving more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine (5) .

- Results : Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

- Field : Biochemistry

- Application : 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that participates in vitamin B6 metabolism, employs one cofactor, FAD .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the metabolism are not provided in the source .

- Field : Industrial Chemistry

- Application : 3-Bromo-5-hydroxypyridine is an important industrial raw material, widely used in medicine, pesticides, dyes, and other industries .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the industrial applications are not provided in the source .

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

Vitamin B6 Metabolism

Industrial Applications

- Field : Medicinal Chemistry

- Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

- Methods : The synthesis of compound 3 starting from 2-fluoro-4-methylpyridine was optimized, giving more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

- Results : Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

- Field : Computational Chemistry

- Application : Both DFT and HF methods were used in a theoretical investigation of 3-bromo-2-Hydroxypyridine molecules where the molecular structures of the title compound have been optimized .

- Methods : Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

- Results : The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) on the one hand to achieve the frontier orbital gap and on the other hand to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

- Field : Industrial Chemistry

- Application : 3-Bromo-5-hydroxypyridine is an important industrial raw material, widely used in medicine, pesticides, dyes, and other industries .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the industrial applications are not provided in the source .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Molecular Docking and Physicochemical Studies

Industrial Raw Material

Safety And Hazards

Orientations Futures

Propriétés

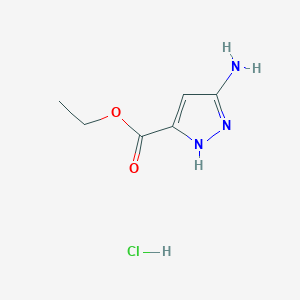

IUPAC Name |

4-bromo-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPTWFJAANTNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylpyridin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)